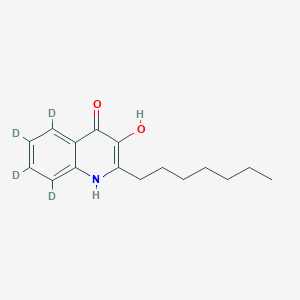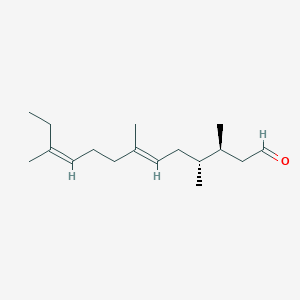
Faranal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound plays a crucial role in the communication system of these ants, helping them to establish and follow trails to food sources.
Vorbereitungsmethoden
The synthesis of faranal involves several steps. One of the early methods for synthesizing this compound was achieved by employing farnesyl pyrophosphate synthase for the construction of the chiral center at C-4 . Another method involves the use of a palladium-catalyzed carbon-carbon bond formation reaction . Industrial production methods for this compound are not widely documented, but the synthesis generally involves enantioselective processes to ensure the correct stereochemistry of the compound.
Analyse Chemischer Reaktionen
Faranal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Faranal has several scientific research applications, particularly in the field of entomology. It is used to study the behavior and communication of Pharaoh’s ants. Additionally, this compound and its analogs are used in the development of pest control strategies. In chemistry, this compound serves as a model compound for studying stereocontrolled synthesis and the effects of chirality on biological activity . Its unique structure makes it a valuable compound for research in synthetic organic chemistry.
Wirkmechanismus
The mechanism of action of faranal involves its interaction with specific receptors in the antennae of Pharaoh’s ants. These receptors detect the presence of this compound and trigger a behavioral response, leading the ants to follow the trail. The molecular targets and pathways involved in this process are still under investigation, but it is known that the stereochemistry of this compound is crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Faranal is unique among pheromones due to its specific structure and stereochemistry. Similar compounds include other insect pheromones like bombykol, the sex pheromone of the silkworm moth, and blattellastanoside A, the aggregation pheromone of the German cockroach . These compounds share some structural similarities with this compound but differ in their specific biological functions and target species.
Eigenschaften
Molekularformel |
C17H30O |
|---|---|
Molekulargewicht |
250.4 g/mol |
IUPAC-Name |
(3S,4R,6E,10Z)-3,4,7,11-tetramethyltrideca-6,10-dienal |
InChI |
InChI=1S/C17H30O/c1-6-14(2)8-7-9-15(3)10-11-16(4)17(5)12-13-18/h8,10,13,16-17H,6-7,9,11-12H2,1-5H3/b14-8-,15-10+/t16-,17+/m1/s1 |
InChI-Schlüssel |
RXBWBMXVYZIXDB-CMRHPFDRSA-N |
Isomerische SMILES |
CC/C(=C\CC/C(=C/C[C@@H](C)[C@@H](C)CC=O)/C)/C |
Kanonische SMILES |
CCC(=CCCC(=CCC(C)C(C)CC=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


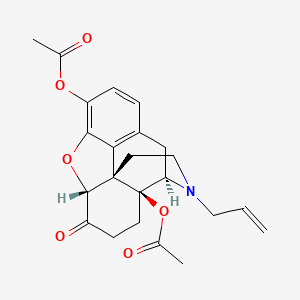

![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
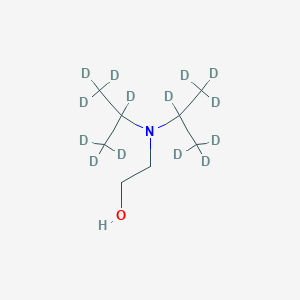
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)

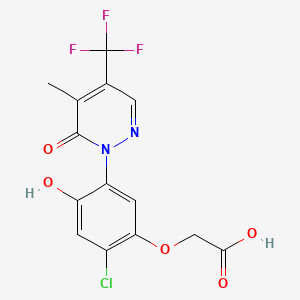
![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
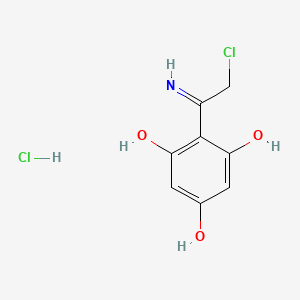
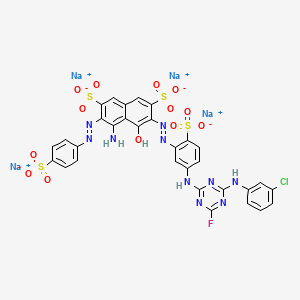
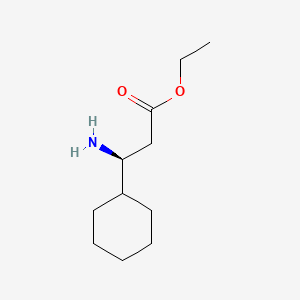
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)
